Home > Products > Screening Compounds P51904 > 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4434614
CAS Number:
Molecular Formula: C28H35NO6
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Nifedipine is a prominent member of the 1,4-dihydropyridine class known for its potent calcium antagonist activity. It serves as a template for developing novel dihydropyridine-based therapeutics. Research has extensively explored the structure-activity relationships of nifedipine derivatives, revealing key structural features contributing to their pharmacological activity [, , , ].

Nicardipine

  • Compound Description: Nicardipine, another significant 1,4-dihydropyridine derivative, exhibits calcium antagonist activity and is clinically used as an antihypertensive agent. Its synthesis and pharmacological properties have been well-documented [, , , , ]. The research emphasizes the stereoselectivity observed in the biological activity of nicardipine enantiomers, highlighting the importance of chirality in drug design.

Dimethyl 4-(3,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-Dicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative bearing 3,4-dimethoxyphenyl substitution at the 4-position and methyl ester groups at the 3- and 5- positions []. The crystal structure analysis of this compound provided insights into its conformational preferences and intermolecular interactions.

Diethyl 2,6-Dimethyl-4-(m-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate

  • Compound Description: This compound represents another 1,4-dihydropyridine derivative crucial in synthesizing various pharmacologically active compounds, particularly in developing calcium antagonists [, ].

5. YM-09730* Compound Description: YM-09730, specifically its enantiomer (3S)-1-benzyl-3-pyrrolidinyl methyl (4S)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride (YM-09730-5), is a potent and long-acting calcium antagonist [, ]. Its development and investigation highlight the significant role of stereochemistry in determining the pharmacological activity of 1,4-dihydropyridines. * Relevance: While YM-09730 differs significantly in its overall structure from dimethyl 1-(1-adamantylmethyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, it underscores the potential of 1,4-dihydropyridines as calcium channel antagonists, suggesting that modifications to the core structure can lead to diverse pharmacological profiles.

Sila-Analogues of 1,4-Dihydropyridines

  • Compound Description: Researchers explored replacing the carbon atom at the 4-position of the 1,4-dihydropyridine ring with a silicon atom, generating sila-analogues of nifedipine-like structures [, ]. This modification aimed to investigate the impact of silicon substitution on the pharmacological properties of these compounds.

Properties

Product Name

3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 1-(1-adamantylmethyl)-4-(3,4-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C28H35NO6

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C28H35NO6/c1-32-23-6-5-20(10-24(23)33-2)25-21(26(30)34-3)14-29(15-22(25)27(31)35-4)16-28-11-17-7-18(12-28)9-19(8-17)13-28/h5-6,10,14-15,17-19,25H,7-9,11-13,16H2,1-4H3

InChI Key

FCNKFKRKGFRUHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC34CC5CC(C3)CC(C5)C4)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC34CC5CC(C3)CC(C5)C4)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.